molecular formula C11H19NO9 B12406085 (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

Cat. No.: B12406085
M. Wt: 310.26 g/mol
InChI Key: KBGAYAKRZNYFFG-SKGNVGFZSA-N
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Description

(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique acetylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Nonanoic Acid Backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Acetylation of the Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Incorporation of the 15N Isotope: This step involves the use of 15N-labeled ammonia or amines during the synthesis of the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Metabolic Studies: Used in studies related to metabolic pathways and enzyme functions.

    Labeling Studies: The 15N isotope is useful in tracing nitrogen atoms in biological systems.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Diagnostic Tools: The labeled nitrogen can be used in diagnostic imaging techniques.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.

    Biotechnology: Applications in the development of biotechnological processes and products.

Mechanism of Action

The mechanism of action of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetylated amino group can participate in acylation reactions, modifying proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Lacks the acetyl group.

    (4S,5R,6R,7S,8R)-5-(methylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Contains a methyl group instead of an acetyl group.

    (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Does not have the 15N isotope.

Uniqueness

The presence of the acetyl group and the 15N isotope makes (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid unique. The acetyl group can participate in specific acylation reactions, while the 15N isotope is valuable for tracing studies in biological systems.

Properties

Molecular Formula

C11H19NO9

Molecular Weight

310.26 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i12+1

InChI Key

KBGAYAKRZNYFFG-SKGNVGFZSA-N

Isomeric SMILES

CC(=O)[15NH][C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Origin of Product

United States

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